molecular formula C16H23NO4 B115522 (R)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid CAS No. 156130-68-6

(R)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid

Cat. No.: B115522
CAS No.: 156130-68-6
M. Wt: 293.36 g/mol
InChI Key: AIFKBFKJMQTYAM-CYBMUJFWSA-N
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Description

®-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis and serves as a building block in the preparation of various peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid typically involves the protection of the amino group of the corresponding amino acid with a tert-butoxycarbonyl group. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of tert-butoxycarbonyl derivatives of amino acids can be optimized using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the functional groups present in the molecule.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the Boc protecting group.

    Oxidation: Reagents like potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH4) is often employed for reduction reactions.

Major Products Formed

The major products formed from these reactions include the deprotected amino acid and various oxidized or reduced derivatives, depending on the specific reaction conditions .

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in peptide synthesis, facilitating the preparation of complex peptides and proteins.

    Biology: The compound is utilized in the study of protein structure and function, as well as in the development of peptide-based drugs.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those involving peptide therapeutics.

    Industry: The compound is employed in the production of various biochemical reagents and intermediates

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, enabling the synthesis of peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-5-phenylpentanoic acid: Lacks the Boc protecting group, making it more reactive in certain conditions.

    ®-2-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid: Similar structure but with a different carbon chain length.

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid is unique due to the presence of the Boc protecting group, which provides stability and selectivity during chemical reactions. This makes it particularly valuable in peptide synthesis and other applications where controlled reactivity is essential .

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFKBFKJMQTYAM-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426874
Record name (R)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156130-68-6
Record name (R)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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